molecular formula C10H6BrClN2 B1518557 2-(2-Bromophenyl)-4-chloropyrimidine CAS No. 1155598-53-0

2-(2-Bromophenyl)-4-chloropyrimidine

Cat. No. B1518557
M. Wt: 269.52 g/mol
InChI Key: HVQRUINAHQUZLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Bromophenyl)-4-chloropyrimidine” often involves heating with certain reagents . For instance, a related compound, “2-(2-bromophenyl)ethylamine”, was synthesized by heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. A related compound, “2-(2-Bromophenyl)propanenitrile”, has a density of 1.4±0.1 g/cm3, a boiling point of 282.5±15.0 °C at 760 mmHg, and a flash point of 124.7±20.4 °C .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Halogenated aromatic compounds, including those with bromine and chlorine substituents like 2-(2-Bromophenyl)-4-chloropyrimidine, are critical in organic synthesis. They serve as versatile intermediates in the construction of more complex molecules due to their reactivity, which allows for various cross-coupling reactions (Bryce & Sward, 2006; Qiu et al., 2009). These reactions are foundational in medicinal chemistry for the synthesis of pharmaceuticals, including anticancer agents, where pyrimidine rings are a common motif due to their presence in DNA and RNA (Kaur et al., 2014).

Material Science

In the field of material science, pyrimidine derivatives, including those with halogen atoms, have shown promise in the development of optoelectronic materials. These compounds, due to their electronic properties, are being explored for their potential in creating advanced materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). The incorporation of pyrimidine and halogenated phenyl groups could significantly impact the photophysical properties of these materials, enhancing their performance in various applications.

Environmental and Toxicological Studies

Research on halogenated compounds, including those similar to 2-(2-Bromophenyl)-4-chloropyrimidine, also extends to environmental and toxicological studies. The environmental behavior, bioaccumulation potential, and toxicological impacts of halogenated organic compounds are critical areas of investigation due to their widespread use and persistence in the environment (Koch & Sures, 2018; Quack & Wallace, 2003). Understanding the fate and impact of such compounds is essential for assessing environmental risks and developing strategies for mitigation and remediation.

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. A related compound, “(2-BROMOPHENYL)ACETALDEHYDE”, is considered hazardous and can cause skin and eye irritation, and respiratory system issues .

properties

IUPAC Name

2-(2-bromophenyl)-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQRUINAHQUZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-4-chloropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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